HBC
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Overview
Description
HBC 530, also known as 4-Cyano-α-[4-(2-hydroxyethyl)methylamino]phenylmethylene]benzeneacetonitrile, is a synthetic dye that mimics the green fluorescent protein (GFP) fluorophore. It is primarily used for imaging RNA in live cells. When bound to the Pepper aptamer, this compound 530 fluoresces, making it suitable for confocal and two-photon microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HBC 530 involves the reaction of 4-cyano-α-[4-(2-hydroxyethyl)methylamino]phenylmethylene]benzeneacetonitrile with various reagents under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve high purity and stability .
Industrial Production Methods
Industrial production of this compound 530 follows stringent protocols to ensure consistency and quality. The compound is typically stored at -20°C in powder form and can be dissolved in DMSO for use in various applications. The solubility of this compound 530 in DMSO is approximately 61 mg/mL .
Chemical Reactions Analysis
Types of Reactions
HBC 530 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can also occur, altering the chemical structure and properties of this compound 530.
Substitution: Substitution reactions, particularly involving the cyano and hydroxyethyl groups, are possible under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound 530 include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound 530 depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
HBC 530 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying RNA dynamics and interactions in live cells.
Biology: Facilitates the visualization of RNA localization and movement within cells, aiding in the study of gene expression and regulation.
Medicine: Potential applications in diagnostic imaging and therapeutic monitoring, particularly in cancer research.
Industry: Utilized in the development of advanced imaging techniques and fluorescent labeling technologies
Mechanism of Action
HBC 530 exerts its effects through fluorescence activation upon binding to the Pepper aptamer. The binding induces a conformational change in the compound, resulting in fluorescence emission. The molecular targets include RNA molecules tagged with the Pepper aptamer, allowing for specific and high-affinity binding (Kd = 3.5 nM). The fluorescence properties make it suitable for confocal and two-photon microscopy, with excitation and emission maxima at 488 nm and 495-595 nm, respectively .
Comparison with Similar Compounds
Similar Compounds
Green Fluorescent Protein (GFP): HBC 530 mimics the GFP fluorophore but is specifically designed for RNA imaging.
Other Fluorescent Dyes: Compounds like acridine orange, ethidium bromide, and Hoechst dyes are also used for nucleic acid staining but differ in their specific applications and fluorescence properties
Uniqueness of this compound 530
This compound 530 is unique due to its high specificity for RNA imaging in live cells and its activation by the Pepper aptamer. This specificity and the ability to use it in advanced imaging techniques like confocal and two-photon microscopy set it apart from other fluorescent dyes .
Properties
IUPAC Name |
4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-22(10-11-23)19-8-4-15(5-9-19)12-18(14-21)17-6-2-16(13-20)3-7-17/h2-9,12,23H,10-11H2,1H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAVZHWDYXQAFC-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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